6-chloro-N-cyclohexylpyridazine-3-carboxamide

Kinase Inhibition PASS Prediction Polypharmacology

6-Chloro-N-cyclohexylpyridazine-3-carboxamide (CAS 1179087-85-4) is a synthetic, low-molecular-weight (239.7 g/mol) pyridazine-3-carboxamide derivative featuring a 6-chloro substituent and an N-cyclohexyl amide side chain. This compound belongs to a privileged scaffold class extensively explored for cannabinoid receptor type 2 (CB2) agonism and Janus kinase (JAK) inhibition.

Molecular Formula C11H14ClN3O
Molecular Weight 239.7
CAS No. 1179087-85-4
Cat. No. B2831618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-cyclohexylpyridazine-3-carboxamide
CAS1179087-85-4
Molecular FormulaC11H14ClN3O
Molecular Weight239.7
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)C2=NN=C(C=C2)Cl
InChIInChI=1S/C11H14ClN3O/c12-10-7-6-9(14-15-10)11(16)13-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,13,16)
InChIKeyPPYHYEOIRLHBGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-N-cyclohexylpyridazine-3-carboxamide (CAS 1179087-85-4): A Polypharmacological Pyridazine Scaffold with Predicted CB2 Agonism and Kinase Inhibition


6-Chloro-N-cyclohexylpyridazine-3-carboxamide (CAS 1179087-85-4) is a synthetic, low-molecular-weight (239.7 g/mol) pyridazine-3-carboxamide derivative featuring a 6-chloro substituent and an N-cyclohexyl amide side chain . This compound belongs to a privileged scaffold class extensively explored for cannabinoid receptor type 2 (CB2) agonism and Janus kinase (JAK) inhibition [1][2]. Computational PASS (Prediction of Activity Spectra for Substances) analysis predicts this specific compound as a protein kinase inhibitor (Pa 0.584), chloride peroxidase inhibitor (Pa 0.620), and signal transduction pathways inhibitor (Pa 0.718), suggesting a multi-target pharmacological profile that distinguishes it from mono-target pyridazine analogs [3]. However, peer-reviewed experimental confirmation of these predicted activities remains absent from the open scientific literature as of the present analysis.

Why General-Purpose Pyridazine-3-carboxamides Cannot Substitute for 6-Chloro-N-cyclohexylpyridazine-3-carboxamide in Targeted Research


Substituting 6-chloro-N-cyclohexylpyridazine-3-carboxamide with a generic pyridazine-3-carboxamide building block overlooks the critical structure-activity relationship (SAR) contributions of its two distinct substituents. The 6-chloro group is a well-established pharmacophoric element for modulating electron density and enhancing binding affinity in kinase inhibition, while the N-cyclohexyl amide moiety introduces significant steric bulk and lipophilicity that governs CB2 receptor interactions [1][2]. In closely related pyridazine-3-carboxamide CB2 agonist series, even minor N-alkyl variations (e.g., cyclopropyl vs. cyclohexyl) result in EC50 shifts exceeding 10-fold and alter CB1/CB2 selectivity indices by orders of magnitude [1]. Consequently, generic analogs lacking these precise substitution patterns cannot replicate the predicted polypharmacological profile—which uniquely combines protein kinase inhibition (Pa 0.584), chloride peroxidase inhibition (Pa 0.620), and signal transduction pathway modulation (Pa 0.718) within a single low-molecular-weight scaffold [3].

Quantitative Differentiation Evidence for 6-Chloro-N-cyclohexylpyridazine-3-carboxamide: Computational Predictions and Class-Level SAR Benchmarks


Predicted Multi-Target Profile: Protein Kinase Inhibition Probability Superior to Unsubstituted Pyridazine-3-carboxamide Baseline

PASS computational prediction assigns 6-chloro-N-cyclohexylpyridazine-3-carboxamide a protein kinase inhibitor probability score (Pa) of 0.584, substantially exceeding the threshold for biological relevance (Pa > 0.5). In contrast, the unsubstituted pyridazine-3-carboxamide parent scaffold lacks any predicted kinase inhibitory activity (Pa < 0.3, inferred from absence of positive prediction in PASS database for the core scaffold). The predicted signal transduction pathways inhibitor score (Pa 0.718) further reinforces a multi-kinase targeting profile uncommon among simple pyridazine carboxamides [1]. This computational evidence positions the compound as a privileged starting point for kinase inhibitor discovery campaigns, offering a predicted activity breadth that simpler analogs cannot provide.

Kinase Inhibition PASS Prediction Polypharmacology

CB2 Agonist Pharmacophore: N-Cyclohexyl Substitution Confers Critical Lipophilic Bulk Absent in N-Methyl or N-Ethyl Analogs

Structure-activity relationship analysis of the pyridazine-3-carboxamide CB2 agonist series demonstrates that the N-cyclohexyl substituent critically occupies a hydrophobic pocket in the CB2 receptor, an interaction inaccessible to smaller N-alkyl substituents. In the published series, compound 26—bearing an N-cyclohexylmethyl group—achieved an EC50 of 3.665 ± 0.553 nM and a CB2/CB1 selectivity index >2729 [1]. While direct experimental data for 6-chloro-N-cyclohexylpyridazine-3-carboxamide at CB2 is not publicly available, the presence of the N-cyclohexyl moiety on the identical pyridazine-3-carboxamide core strongly supports the inference that this substitution pattern is essential for high-affinity CB2 engagement. Analogs with smaller N-alkyl groups (methyl, ethyl, cyclopropyl) consistently underperform in both potency and selectivity within this chemotype [1].

CB2 Agonist Structure-Activity Relationship Cannabinoid Receptor

JAK Inhibition Scaffold Compatibility: 6-Chloro Substituent Enhances Kinase Binding via Halogen Bonding Relative to 6-H or 6-Methyl Congeners

The pyridazine-3-carboxamide scaffold has been validated as a JAK kinase inhibitor core in US Patent 9,834,548, which explicitly claims compounds bearing halogen substituents at the pyridazine 6-position for enhanced kinase binding [1]. The 6-chloro substituent on 6-chloro-N-cyclohexylpyridazine-3-carboxamide is capable of forming a halogen bond with the hinge-region backbone carbonyl of JAK kinases—an interaction geometrically and energetically inaccessible to 6-H or 6-methyl analogs. This halogen-bonding interaction has been demonstrated in co-crystal structures of related chloro-pyridazine kinase inhibitors, where the C-Cl···O=C distance falls within the optimal range of 2.8–3.2 Å [1]. The PASS prediction of protein kinase inhibitor activity (Pa 0.584) for this compound is consistent with the patented SAR that 6-halogen substitution is a key determinant of JAK binding affinity [1][2].

JAK Inhibitor Halogen Bonding Kinase Selectivity

Target Application Scenarios for 6-Chloro-N-cyclohexylpyridazine-3-carboxamide Based on Predictive and Class-Level Evidence


Starting Scaffold for Dual CB2 Agonist / Kinase Inhibitor Hybrid Molecule Design

The compound's predicted dual activity profile—CB2 agonism (inferred from N-cyclohexyl SAR) and protein kinase inhibition (PASS Pa 0.584)—makes it uniquely suited as a starting point for designing bifunctional molecules targeting inflammatory pain pathways where both CB2 activation and kinase suppression are therapeutically beneficial [1][2]. Researchers can use the 6-chloro and N-cyclohexyl substituents as synthetic handles for parallel optimization, a strategy not feasible with mono-functional pyridazine analogs.

Kinase Selectivity Profiling Control Compound for JAK Inhibitor Library Screening

The presence of the 6-chloro substituent, which is a validated pharmacophore for JAK hinge-region halogen bonding according to US Patent 9,834,548 [1], positions this compound as an appropriate control for selectivity panel screening. Its predicted multi-kinase activity spectrum (Pa 0.584 for general kinase inhibition; Pa 0.718 for signal transduction pathways) provides broader coverage than single-kinase controls, enabling more informative counter-screening data interpretation.

Computational Chemistry Benchmark for Scaffold-Hopping and Bioisostere Validation Studies

With its well-defined pyridazine-3-carboxamide core and computationally predicted activities, this compound serves as an ideal benchmark for validating scaffold-hopping algorithms and bioisostere replacement strategies aimed at generating novel CB2 agonists or kinase inhibitors. The combination of 6-chloro and N-cyclohexyl substituents provides a structurally distinct starting point compared to commonly used pyridine or pyrimidine controls, offering a more rigorous test of computational method robustness [1][2].

Intermediate for Parallel Library Synthesis of Diverse Pyridazine-3-carboxamide Derivatives

The 6-chloro leaving group enables nucleophilic aromatic substitution chemistry, allowing the compound to serve as a versatile late-stage intermediate for generating diverse pyridazine-3-carboxamide libraries. This synthetic utility, combined with the SAR-established importance of the N-cyclohexyl amide for CB2 activity [1], enables parallel optimization of the 6-position while maintaining the favorable N-cyclohexyl pharmacophore—a synthetic strategy unavailable with 6-unsubstituted or 6-alkyl analogs that lack the reactive chlorine handle.

Quote Request

Request a Quote for 6-chloro-N-cyclohexylpyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.